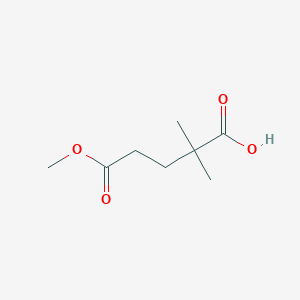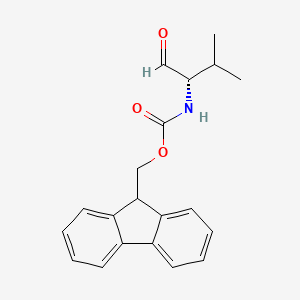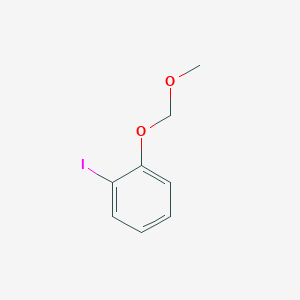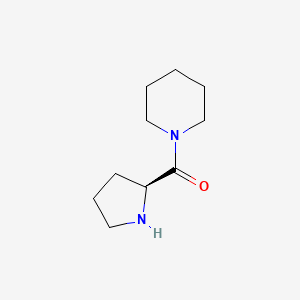
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid is a chemical compound with the molecular formula C8H14O4 . It is also known by other names such as 5-methoxy-2,2-dimethyl-5-oxopentanoic acid, 34601-12-2, SCHEMBL3177122, AKOS022638852, and 5-methoxy-2,2-dimethyl-5-oxopentanoicacid .
Synthesis Analysis
The synthesis of 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid involves several stages. In one method, 2,2-dimethyl glutaric anhydride is reacted with methanol under argon at 100°C for 1 hour. The reaction mixture is then cooled and concentrated to obtain the title compound . In another method, methanol and 3,3-dimethyl glutaric acid anhydride are reacted with triethylamine in dichloromethane at 20°C for 4 hours .Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid is represented by the InChI string: InChI=1S/C8H14O4/c1-8(2,7(10)11)5-4-6(9)12-3/h4-5H2,1-3H3,(H,10,11) and the Canonical SMILES: CC©(CCC(=O)OC)C(=O)O . The molecular weight of the compound is 174.19 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid include a molecular weight of 174.19 g/mol, XLogP3 of 1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 5 . The exact mass and monoisotopic mass are 174.08920892 g/mol . The topological polar surface area is 63.6 Ų .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Routes : Research has focused on developing efficient synthetic routes for compounds structurally related to "5-Methoxy-2,2-dimethyl-5-oxopentanoic acid." For example, a study details a short synthesis of a benzopyran compound, showcasing key reactions like chromenylation and demethoxycarbonylation-alkylation, which are pivotal in synthetic organic chemistry (Henry & Jacobs, 2001).
Electrosynthesis : The electrosynthesis of amino acids, such as the study on 5-amino-4-oxopentanoic acid hydrochloride, provides insights into electrochemical methods that could be applicable for related compounds, offering a green chemistry approach to synthesis (Konarev, Lukyanets, & Negrimovskii, 2007).
Crystal Structure Analysis : The detailed crystal structure analysis of complex molecules, such as a specific pentanoic acid derivative, underscores the importance of structural determination in understanding the properties and potential applications of chemical compounds (Wen, 2005).
Potential Applications
Natural Product Synthesis : The synthesis of intermediates for natural products, like the work on precursors for (+)-discodermolide, illustrates the role of complex synthetic molecules in developing therapeutic agents and understanding biological pathways (Day, Kangani, & Avor, 2002).
Industrial Process Development : The development of scalable industrial processes for key intermediates, as seen in the synthesis of SGLT2 inhibitors, highlights the translation of laboratory-scale chemistry to practical, large-scale applications (Zhang et al., 2022).
Propriétés
IUPAC Name |
5-methoxy-2,2-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,7(10)11)5-4-6(9)12-3/h4-5H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEUSVRSVYHPPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid | |
CAS RN |
34601-12-2 |
Source


|
| Record name | 5-methoxy-2,2-dimethyl-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)







